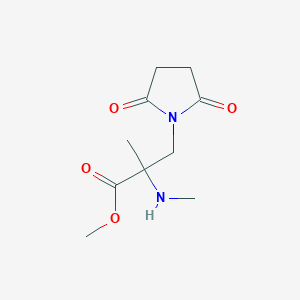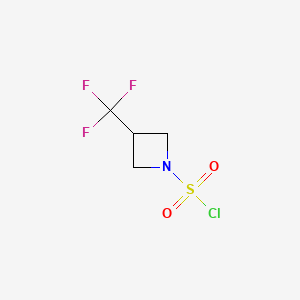
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO3S. It is known for its applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring.
Métodos De Preparación
The synthesis of 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 3,6-dichloro-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2) under controlled conditions . This method is favored due to its efficiency and the mild reaction conditions required. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride for fluorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Chemical Biology: The compound is used in the development of chemical probes and inhibitors for studying biological processes.
Medicinal Chemistry: It is involved in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the target protein, thereby exerting its biological effects.
Comparación Con Compuestos Similares
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:
4-Hydroxybenzene-1-sulfonyl fluoride: Similar in structure but lacks the chlorine atoms.
2,5-Dichloro-4-hydroxybenzenesulfonyl fluoride: A positional isomer with chlorine atoms at different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
22243-90-9 |
|---|---|
Fórmula molecular |
C6H3Cl2FO3S |
Peso molecular |
245.05 g/mol |
Nombre IUPAC |
2,5-dichloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |
Clave InChI |
XMAAXWXIMDCKNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)


![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)


![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)



![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)

